1-(4-Tert-butylphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(4-Tert-butylphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a tert-butylphenyl group, a methyl group, and a pyridinyl group, all integrated into a dihydrochromeno-pyrrole framework. Its intricate structure makes it a subject of interest in organic chemistry and material science.
Properties
Molecular Formula |
C27H24N2O3 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-7-methyl-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H24N2O3/c1-16-8-13-20-19(15-16)24(30)22-23(17-9-11-18(12-10-17)27(2,3)4)29(26(31)25(22)32-20)21-7-5-6-14-28-21/h5-15,23H,1-4H3 |
InChI Key |
QHVQNJIZVCLLKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC=N4)C5=CC=C(C=C5)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Tert-butylphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of boronic acids with halides in the presence of a palladium catalyst. The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistency and efficiency in large-scale production.
Chemical Reactions Analysis
1-(4-Tert-butylphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present and the reaction conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
1-(4-Tert-butylphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and material science.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 1-(4-Tert-butylphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets through various pathways. The compound can bind to specific proteins or enzymes, altering their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Conclusion
1-(4-Tert-butylphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of significant interest due to its complex structure and potential applications in various scientific fields. Its synthesis, chemical reactions, and applications make it a valuable subject of study in organic chemistry, biology, medicine, and industry.
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